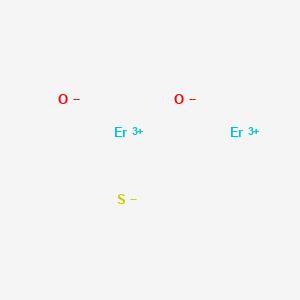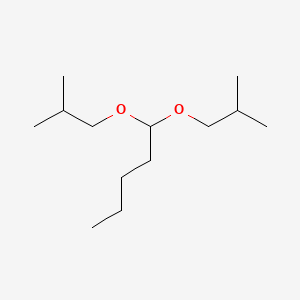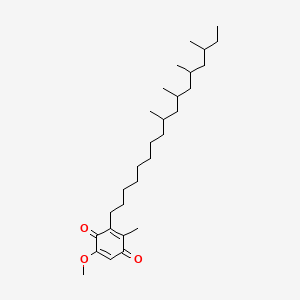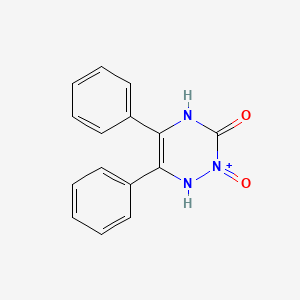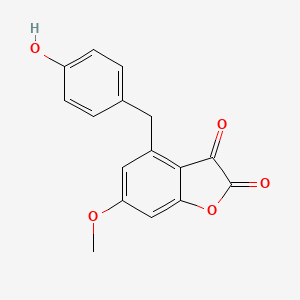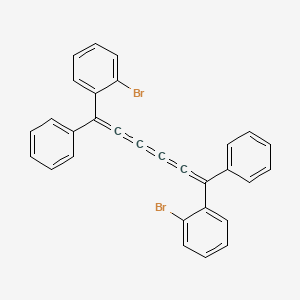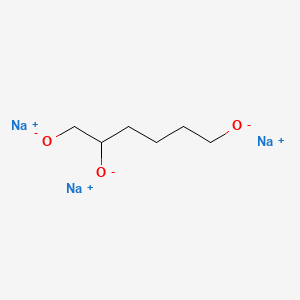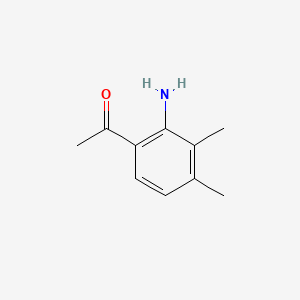
Zapotinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zapotinin is a member of flavonoids and an ether.
Zapotinin is a natural product found in Casimiroa edulis with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Occurrence
Zapotinin, identified as 5-hydroxy-2′,5,6-trimethoxyflavone, is derived from the root bark of Casimiroa edulis Llave et Lex. It is a type of flavonoid characterized by a unique structure, notably for having a single oxygen substituent in ring B at the 2′-position, which is unusual in nature (Sondheimer & Meisels, 1960).
Ethnobotanical Uses
The Zapotec inhabitants of the Sierra de Oaxaca, Mexico, have a rich tradition of using various plant species, including those containing zapotinin, for medicinal purposes. They use these plants to treat a variety of ailments, although scientific validation and understanding of the therapeutic potential of these plants, including zapotinin, are still in developmental stages (Frei, Baltisberger, Sticher, & Heinrich, 1998).
Potential Therapeutic Applications
Zapotinin has been identified for its potential in various therapeutic applications. Studies suggest it could be effective in managing hepatic, renal, and splenic injuries, indicating its potential in treating multi-organ injuries associated with toxicity (Henneh et al., 2020). Furthermore, zapotinin has demonstrated activities as an antidepressant-like, anticancer, antifungal, and antioxidant agent, highlighting its broad biological potential and suggesting its usefulness as a therapeutic substance (Strawa, Jakimiuk, & Tomczyk, 2021).
Anticancer Properties
Research has shown that zapotinin and related compounds can induce cell differentiation and apoptosis in cancer cell lines, indicating potential as a chemopreventive agent against cancer. The compound inhibits activities associated with cancer cell proliferation and may have applications in cancer therapy (Maiti et al., 2007).
Antidiabetic and Antilipidemic Effects
Studies involving Manilkara zapota, which contains zapotinin, have shown significant antidiabetic and antilipidemic effects. These findings support the potential use of zapotinin in the prevention and management of conditions like obesity and diabetes (Barbalho et al., 2015).
Eigenschaften
CAS-Nummer |
14813-20-8 |
|---|---|
Molekularformel |
C18H16O6 |
Molekulargewicht |
328.32 |
IUPAC-Name |
2-(2,6-dimethoxyphenyl)-5-hydroxy-6-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-5-4-6-12(22-2)17(11)15-9-10(19)16-13(24-15)7-8-14(23-3)18(16)20/h4-9,20H,1-3H3 |
InChI-Schlüssel |
BFXYIQRRGIMMSR-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



